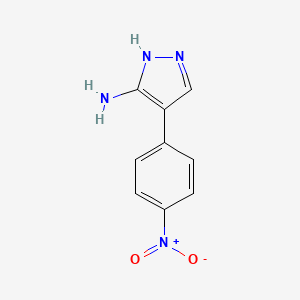

4-(4-nitrophenyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

4-(4-nitrophenyl)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C9H8N4O2/c10-9-8(5-11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) |

InChI Key |

DQSHNMWDEQUSHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclization and Domino Reactions

4-(4-Nitrophenyl)-1H-pyrazol-5-amine reacts with arylglyoxals under acidic conditions to form pyrazolo-fused heterocycles. The mechanism involves:

-

Initial condensation between the amine and arylglyoxal to form intermediate A .

-

Intermolecular C=O addition to generate intermediate B , followed by dehydration to produce allenes E .

-

6π electrocyclization of E , yielding pyrazolo[3,4-b]pyridines (G ) ( ).

Key Data:

| Reaction Component | Conditions | Yield | Product Class |

|---|---|---|---|

| Arylglyoxal (e.g., 1f ) | p-TsOH, DMF, 120°C, MW | 62–74% | Pyrazolo[3,4-b]pyridines |

| Pyrazol-5-amine | Solvent: ethanol/methanol | – | Dipyrazolo-fused 1,7-naphthyridines |

This domino pathway is highly selective, tolerating diverse substituents on the arylglyoxal ( ).

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form 4-(4-aminophenyl)-1H-pyrazol-5-amine, a more nucleophilic derivative.

Reaction Parameters:

-

Catalyst : Palladium on carbon (Pd/C)

-

Conditions : H₂ gas, ethanol, room temperature

Reduction enhances the compound’s utility in synthesizing bioactive molecules, as the amine group can participate in cross-coupling or Schiff base formation.

Substitution Reactions

The nitro group facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Thiols | DMF, K₂CO₃, 80°C | 4-(4-Sulfanylphenyl)-1H-pyrazol-5-amine |

| Amines | Microwave irradiation, 100°C | 4-(4-Aminophenyl)-1H-pyrazol-5-amine |

The nitro group’s electron-withdrawing effect activates the phenyl ring for NAS, though steric hindrance from the pyrazole moiety may limit reactivity ( ).

Structural Insights Influencing Reactivity

X-ray crystallography reveals bond distances critical to understanding reactivity:

| Bond | Distance (Å) | Implication |

|---|---|---|

| N1–N2 | 1.345–1.397 | Single bond with partial double character due to resonance |

| C3–N2 | 1.235–1.286 | Double bond character, stabilizing the pyrazole ring |

| C6–N1 | 1.342–1.376 | Delocalization into the nitro group |

These structural features enhance thermal stability and direct regioselectivity in cyclization reactions ( ).

Scientific Research Applications

4-(4-nitrophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties

- Electron-Withdrawing Groups : The nitro group in this compound increases electrophilicity, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl groups (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) provide both steric and electronic effects, improving lipophilicity .

- Steric Effects : Bulky substituents like tert-butyl (compound 2b) reduce rotational freedom, stabilizing specific conformations critical for target binding .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Properties

- NMR Signatures : Aromatic protons in nitro-substituted derivatives resonate downfield (δ 8.0–8.4 ppm), while tert-butyl groups appear as singlets near δ 1.3 ppm .

- Crystallography : The title compound in crystallizes with dihedral angles of 59.3° (4-fluorophenyl/pyridine) and 17.5° (4-nitrophenyl/pyridine), influencing packing via hydrogen-bonded 2D networks .

Biological Activity

4-(4-nitrophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies, including its anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.

This compound features a nitrophenyl group that enhances its reactivity and biological potential. The compound's structure allows it to participate in various electrophilic and nucleophilic reactions, making it a versatile scaffold for drug development.

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from this scaffold showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , outperforming standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives were tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Specifically, certain derivatives exhibited complete bactericidal activity within 8 hours against these pathogens.

3. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, compounds derived from this structure demonstrated IC50 values between 73 to 84 mg/mL against various cancer cell lines . Notably, the introduction of specific substituents significantly enhanced the anticancer activity of these compounds.

4. Antioxidant Properties

Molecular docking studies have suggested that compounds based on this compound possess excellent antioxidant properties . The presence of nitro groups contributes to the overall electron density, enhancing the compound's ability to neutralize free radicals.

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound and its derivatives:

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives in clinical settings:

- Anti-inflammatory Case Study : A derivative was tested in vivo for its ability to reduce inflammation in murine models, showing significant reductions in inflammatory markers compared to controls.

- Anticancer Case Study : A series of pyrazole derivatives were administered to cancer-bearing mice, resulting in notable tumor size reduction and improved survival rates.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Solvent | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, 80°C, 12h | 65 | Ethanol | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 78 | H₂SO₄ | |

| Amine introduction | NH₃/MeOH, 60°C, 6h | 52 | Methanol |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic crystal system with space group P1 for derivatives) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons of nitrophenyl) and δ 5.1–5.3 ppm (pyrazole NH) .

- ¹³C NMR : Signals at ~150 ppm (C-NO₂) and ~110 ppm (pyrazole C5) .

- IR spectroscopy : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 3350 cm⁻¹ (N-H stretch) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance cyclocondensation yields by stabilizing intermediates .

- Temperature control : Lower temperatures (0–5°C) during nitration reduce byproduct formation .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates amine functionalization by 20–30% .

Q. Table 2: Solvent Impact on Cyclocondensation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 47.2 | 78 |

| Acetonitrile | 37.5 | 65 |

| Ethanol | 24.3 | 52 |

Advanced: How to resolve contradictions in structural data from XRD and NMR?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological solutions:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., amine-imine shifts) .

- DFT calculations : Compare experimental XRD bond lengths (e.g., C-NO₂ = 1.48 Å) with theoretical models .

- Complementary techniques : Use mass spectrometry to confirm molecular ion peaks (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) .

Basic: What stability considerations are critical for storage?

- Light sensitivity : Store in amber vials to prevent nitro group degradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .

- Temperature : Long-term stability at –20°C; avoid freeze-thaw cycles .

Advanced: How to interpret contradictory biological activity data across studies?

Discrepancies may stem from:

- Substituent effects : Fluorine or methoxy groups alter binding affinity (e.g., 4-fluorophenyl analogs show 10× higher kinase inhibition than chlorophenyl derivatives) .

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Target selectivity : Use competitive binding assays (e.g., SPR) to differentiate off-target interactions .

Q. Table 3: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Target IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| 4-Nitrophenyl derivative | 0.45 ± 0.02 | Kinase inhibition | |

| 4-Chlorophenyl derivative | 4.7 ± 0.3 | Same assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.